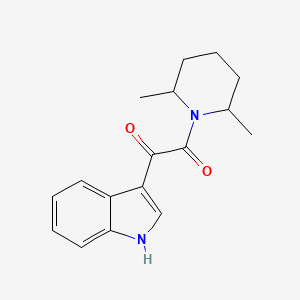

1-(2,6-dimethylpiperidin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione

Description

Properties

IUPAC Name |

1-(2,6-dimethylpiperidin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O2/c1-11-6-5-7-12(2)19(11)17(21)16(20)14-10-18-15-9-4-3-8-13(14)15/h3-4,8-12,18H,5-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMUMYOBLXKACLL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC(N1C(=O)C(=O)C2=CNC3=CC=CC=C32)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,6-dimethylpiperidin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 2,6-dimethylpiperidine.

Indole Synthesis: The indole moiety can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.

Coupling Reaction: The final step involves coupling the piperidine and indole moieties through an appropriate linker, such as an ethane-1,2-dione group, under specific reaction conditions (e.g., using a coupling reagent like EDCI or DCC).

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the synthetic routes for large-scale production, ensuring high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Reactivity of the Ethane-1,2-dione Core

The diketone group undergoes characteristic reactions:

For example, in multi-component reactions with aldehydes and malononitrile under basic conditions (e.g., piperidine catalysis), the diketone forms pyran derivatives through Knoevenagel condensation and cyclization .

Indole Ring Reactivity

The indole moiety participates in electrophilic substitutions and radical-mediated processes:

A study on analogous indolyl diketones demonstrated that indium(0) promotes lactonization via single-electron transfer (SET) mechanisms, forming γ-methylenebutenolides under aerobic conditions . Molecular oxygen facilitates radical stabilization, as shown in DFT calculations .

Piperidine Ring Functionalization

The 2,6-dimethylpiperidine group influences steric and electronic properties:

| Reaction Type | Conditions/Reagents | Outcome | Source |

|---|---|---|---|

| Alkylation/Acylation | Alkyl halides, acyl chlorides | Quaternization at the piperidine nitrogen (limited by steric bulk) | |

| Ring-Opening | Strong acids/bases | Cleavage to form linear amines (theoretical; no experimental data available) |

The dimethyl groups at C2 and C6 hinder nucleophilic attacks on the piperidine nitrogen, directing reactivity toward the diketone or indole moieties instead.

Multi-Component Reactions (MCRs)

The compound acts as a substrate in MCRs to construct complex heterocycles:

For instance, reactions with aldehydes and ethyl acetoacetate yield fused pyran-2-one derivatives through tandem Knoevenagel-Michael-cyclization sequences .

Mechanistic Insights

Scientific Research Applications

Antidepressant Activity

Research indicates that compounds similar to 1-(2,6-dimethylpiperidin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione may exhibit antidepressant properties. The piperidine structure is often associated with various neurotransmitter systems, including serotonin and norepinephrine pathways. Studies have shown that derivatives of piperidine can enhance mood and alleviate symptoms of depression through modulation of these neurotransmitters .

Neuroprotective Effects

The indole component of the compound suggests potential neuroprotective effects. Indole derivatives have been studied for their ability to protect neuronal cells from oxidative stress and apoptosis. This property is particularly relevant in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Cognitive Enhancement

There is growing interest in the cognitive-enhancing effects of compounds containing both piperidine and indole structures. These compounds may improve learning and memory functions by influencing cholinergic and dopaminergic systems in the brain. Preliminary studies have indicated that such compounds can enhance synaptic plasticity, which is crucial for learning processes .

Analgesic Properties

Certain derivatives of 1-(2,6-dimethylpiperidin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione have been investigated for their analgesic properties. The modulation of pain pathways through opioid receptors and other mechanisms has been observed in related compounds, suggesting that this compound may also possess similar analgesic capabilities .

Case Study 1: Antidepressant Efficacy

A study conducted on a series of piperidine derivatives demonstrated significant antidepressant effects in animal models. The study highlighted the role of the piperidine moiety in enhancing serotonin receptor activity, leading to improved mood outcomes .

Case Study 2: Neuroprotection in Alzheimer’s Models

In vitro studies involving neuronal cultures exposed to amyloid-beta showed that indole-containing compounds could reduce cell death and improve cell viability. These findings suggest that 1-(2,6-dimethylpiperidin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione could be a candidate for further development in neuroprotective therapies .

Mechanism of Action

The mechanism of action of 1-(2,6-dimethylpiperidin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione involves its interaction with specific molecular targets and pathways. This may include binding to receptors, inhibiting enzymes, or modulating signaling pathways. The exact mechanism depends on the specific biological activity being studied.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural and physicochemical features of the target compound with its analogs:

*clogP values estimated using analogs; †Predicted based on increased alkyl substitution; ‡Derived from CID 3054772.

Key Observations:

- Lipophilicity : The 2,6-dimethylpiperidine substituent likely increases clogP compared to the 3-methylpiperidine analog, reducing water solubility. This contrasts with 1-phenyl-2-pyridinyldiones, where asymmetric aryl groups improve solubility .

Biological Activity

1-(2,6-dimethylpiperidin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione, also known by its CAS number 862814-05-9, is a compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Basic Information

| Property | Value |

|---|---|

| Molecular Formula | C19H24N2O2 |

| Molecular Weight | 312.4 g/mol |

| CAS Number | 862814-05-9 |

The compound features a complex structure that includes a piperidine ring and an indole moiety, which are often associated with various biological activities.

Anticancer Properties

Research indicates that compounds containing indole structures exhibit significant anticancer properties. The indole moiety in 1-(2,6-dimethylpiperidin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione may contribute to its ability to inhibit cancer cell proliferation. A study on similar indole derivatives demonstrated their effectiveness in inducing apoptosis in various cancer cell lines through the modulation of signaling pathways such as the PI3K/Akt and MAPK pathways .

Neuroprotective Effects

The piperidine component of the compound suggests potential neuroprotective effects. Compounds with piperidine structures have been explored for their ability to protect neuronal cells from oxidative stress and apoptosis. For instance, studies have shown that certain piperidine derivatives can enhance cognitive function and exhibit antidepressant-like effects in animal models by influencing neurotransmitter systems .

Antimicrobial Activity

Preliminary investigations into the antimicrobial properties of related compounds have shown promise against various bacterial strains. The presence of both the piperidine and indole groups may enhance the compound's ability to disrupt bacterial cell membranes or inhibit essential metabolic processes .

The biological activity of 1-(2,6-dimethylpiperidin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione can be attributed to several mechanisms:

- Apoptosis Induction : The compound may trigger programmed cell death in cancer cells by activating caspases and altering mitochondrial membrane potential.

- Enzyme Inhibition : It may inhibit specific enzymes involved in cancer cell proliferation or microbial growth, thereby exerting its therapeutic effects.

- Receptor Modulation : Interaction with neurotransmitter receptors could explain its neuroprotective properties.

Study on Anticancer Activity

A notable study evaluated the cytotoxic effects of various indole derivatives on human cancer cell lines. The results indicated that compounds with structural similarities to 1-(2,6-dimethylpiperidin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione exhibited IC50 values in the low micromolar range against breast and lung cancer cells, suggesting significant anticancer potential .

Neuroprotective Research

In an animal model study focused on neurodegenerative diseases, a related piperidine derivative was shown to significantly improve cognitive function and reduce markers of oxidative stress in the brain. This suggests that compounds like 1-(2,6-dimethylpiperidin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione could be explored further for their neuroprotective capabilities .

Q & A

Q. What synthetic methodologies are recommended for preparing 1-(2,6-dimethylpiperidin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione?

A two-step approach is commonly employed:

Acylation of indole : Iron-catalyzed reactions (e.g., FeCl₃) can introduce diketone groups to the indole scaffold. For example, iron-mediated Friedel-Crafts acylation has been used to synthesize analogous compounds like 1-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethane-1,2-dione, achieving yields of 57–83% .

Piperidine substitution : Reacting the intermediate with 2,6-dimethylpiperidine under nucleophilic acyl substitution conditions (e.g., in DMSO or DMF with a base like K₂CO₃).

Q. Key considerations :

Q. How can NMR spectroscopy validate the structure of this compound?

¹H and ¹³C NMR are critical for confirming the diketone and substitution patterns:

Q. Example data :

| Position | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

|---|---|---|

| Indole C3 | 8.21–8.23 (m) | 124.3–125.5 |

| CO | - | 189.3–194.2 |

Advanced Research Questions

Q. How can crystallographic refinement resolve discrepancies in molecular geometry predictions?

Single-crystal X-ray diffraction (SC-XRD) with SHELX software (e.g., SHELXL) is essential:

- Refinement steps :

- Key metrics :

Q. What strategies address contradictory bioactivity data in NMDA receptor binding studies?

Derivatives of 1-(arylpiperidin-1-yl)-2-(indol-3-yl)ethane-1,2-dione show NMDA receptor affinity, but inconsistencies arise due to:

Q. Example SAR table :

| R-group (Piperidine) | IC₅₀ (nM) | Notes |

|---|---|---|

| 4-Fluorophenyl | 12.4 | High affinity |

| 4-Methoxyphenyl | 89.7 | Moderate |

Q. How can computational modeling predict metabolic stability of this compound?

- Density Functional Theory (DFT) : Optimize geometry at B3LYP/6-31G* level to assess diketone reactivity.

- ADME prediction :

- LogP (AlogPS): ~2.8 (moderate lipophilicity).

- CYP3A4 metabolism: Piperidine N-demethylation is a likely pathway.

- Validation : Compare with HPLC-MS data from microsomal assays .

Q. What analytical techniques resolve synthetic byproducts in large-scale preparations?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.